![molecular formula C80H134Br2Cl2N2O2 B12842339 (E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and long alkyl chains
Méthodes De Préparation
The synthesis of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including halogenation and alkylation reactions. The synthetic route may start with the preparation of the biindolinylidene core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the attachment of long alkyl chains through alkylation reactions under specific conditions, such as the use of strong bases and solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new derivatives.
Applications De Recherche Scientifique
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of halogenated and alkylated compounds on biological systems. It may also serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new drugs and therapeutic agents. Its structure may allow for the design of molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as improved stability, solubility, or reactivity.
Mécanisme D'action
The mechanism of action of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and alkyl groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways, modulation of gene expression, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can be compared with other similar compounds, such as:
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-octadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: This compound has shorter alkyl chains, which may affect its solubility and reactivity.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-hexadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: The presence of different alkyl chain lengths can influence the compound’s physical and chemical properties.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-dodecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: Variations in the alkyl chain length can lead to differences in the compound’s behavior in various applications.
Propriétés
Formule moléculaire |
C80H134Br2Cl2N2O2 |
|---|---|
Poids moléculaire |
1386.6 g/mol |
Nom IUPAC |
(3E)-6-bromo-3-[6-bromo-5-chloro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-5-chloro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2Cl2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-61-85-75-65-71(81)73(83)63-69(75)77(79(85)87)78-70-64-74(84)72(82)66-76(70)86(80(78)88)62-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h63-68H,5-62H2,1-4H3/b78-77+ |
Clé InChI |
MHSLVKOWWYWIIT-JKNXPUSASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2/C(=C\3/C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)/C1=O)Cl)Br |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2C(=C3C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)C1=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



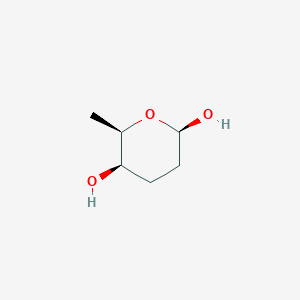
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
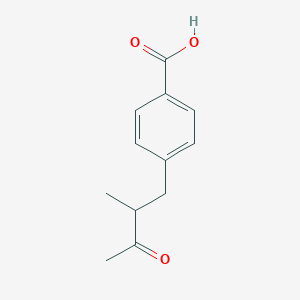
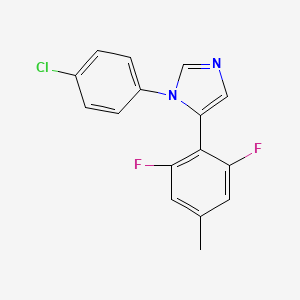
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
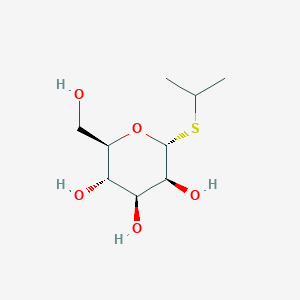
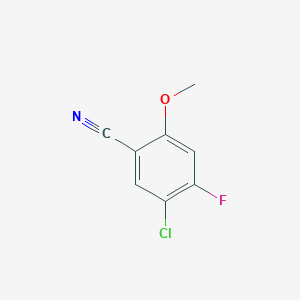
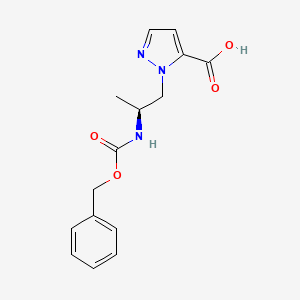
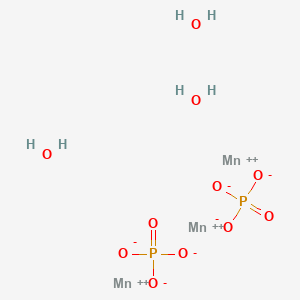
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

